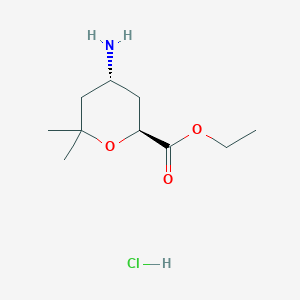![molecular formula C14H17ClN4O B2809037 1-[[1-(2-Chlorophenyl)triazol-4-yl]methyl]piperidin-4-ol CAS No. 2137747-86-3](/img/structure/B2809037.png)
1-[[1-(2-Chlorophenyl)triazol-4-yl]methyl]piperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[[1-(2-Chlorophenyl)triazol-4-yl]methyl]piperidin-4-ol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Vorbereitungsmethoden
The synthesis of 1-[[1-(2-Chlorophenyl)triazol-4-yl]methyl]piperidin-4-ol typically involves the following steps:
Formation of the triazole ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne in the presence of a copper(I) catalyst.
Attachment of the piperidine ring: The triazole ring is then linked to a piperidine ring through a methylene bridge. This step may involve the use of a base such as sodium hydride to deprotonate the piperidine, followed by nucleophilic substitution with a suitable halomethyl triazole derivative.
Introduction of the hydroxyl group:
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
1-[[1-(2-Chlorophenyl)triazol-4-yl]methyl]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The triazole ring can be reduced to a dihydrotriazole using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Chromium trioxide, pyridinium chlorochromate, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major products formed from these reactions include ketones, dihydrotriazoles, and substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-[[1-(2-Chlorophenyl)triazol-4-yl]methyl]piperidin-4-ol has several scientific research applications, including:
Medicinal chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and infectious diseases.
Biological research: It is used as a tool compound to study the biological pathways and molecular targets associated with triazole derivatives.
Industrial applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials.
Wirkmechanismus
The mechanism of action of 1-[[1-(2-Chlorophenyl)triazol-4-yl]methyl]piperidin-4-ol involves its interaction with specific molecular targets in the body. The triazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring and the hydroxyl group may enhance the compound’s binding affinity and specificity for these targets. The exact molecular pathways involved depend on the specific biological context and the target of interest.
Vergleich Mit ähnlichen Verbindungen
1-[[1-(2-Chlorophenyl)triazol-4-yl]methyl]piperidin-4-ol can be compared with other triazole derivatives such as:
1,2,4-Triazole: A simpler triazole derivative with broad applications in medicinal chemistry and material science.
1-(2-Chlorophenyl)-1H-1,2,3-triazole: A similar compound lacking the piperidine ring, which may have different pharmacological properties.
1-(2-Chlorophenyl)-4-methyl-1H-1,2,3-triazole: Another related compound with a methyl group instead of the piperidin-4-ol moiety.
The uniqueness of this compound lies in its combination of the triazole ring, the chlorophenyl group, and the piperidin-4-ol moiety, which together confer specific chemical and biological properties.
Eigenschaften
IUPAC Name |
1-[[1-(2-chlorophenyl)triazol-4-yl]methyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O/c15-13-3-1-2-4-14(13)19-10-11(16-17-19)9-18-7-5-12(20)6-8-18/h1-4,10,12,20H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZJKJIXYRXILB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CN(N=N2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2808954.png)







![3-benzyl-7-{[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2808969.png)
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide](/img/structure/B2808971.png)
![2-({6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)-1-(thiophen-2-yl)ethan-1-one](/img/structure/B2808973.png)

![1,3-dimethyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2808976.png)
![(2Z)-2-[(4-cyanophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2808977.png)
